

A Comprehensive Technical Guide to (4-Aminophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Aminophenyl)(piperidin-1-yl)methanone

Cat. No.: B185355

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This document provides a detailed overview of the chemical compound **(4-Aminophenyl)(piperidin-1-yl)methanone**, including its nomenclature, physicochemical properties, a plausible synthetic protocol, and a potential biological signaling pathway based on related structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

The compound with the structure **(4-Aminophenyl)(piperidin-1-yl)methanone** is systematically named according to IUPAC nomenclature and is also known by several other identifiers.

- IUPAC Name: **(4-Aminophenyl)(piperidin-1-yl)methanone**
- Synonyms: 4-Aminobenzoylpiperidine
- CAS Number: 42837-37-6

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Aminophenyl)(piperidin-1-yl)methanone** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	
Molecular Weight	204.27 g/mol	
Appearance	Solid	
InChI	1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2	
SMILES	<chem>Nc1ccc(cc1)C(=O)N2CCCCC2</chem>	

Synthesis Protocol

A plausible and common method for the synthesis of **(4-Aminophenyl)(piperidin-1-yl)methanone** involves a two-step process: N-acylation followed by nitro group reduction.

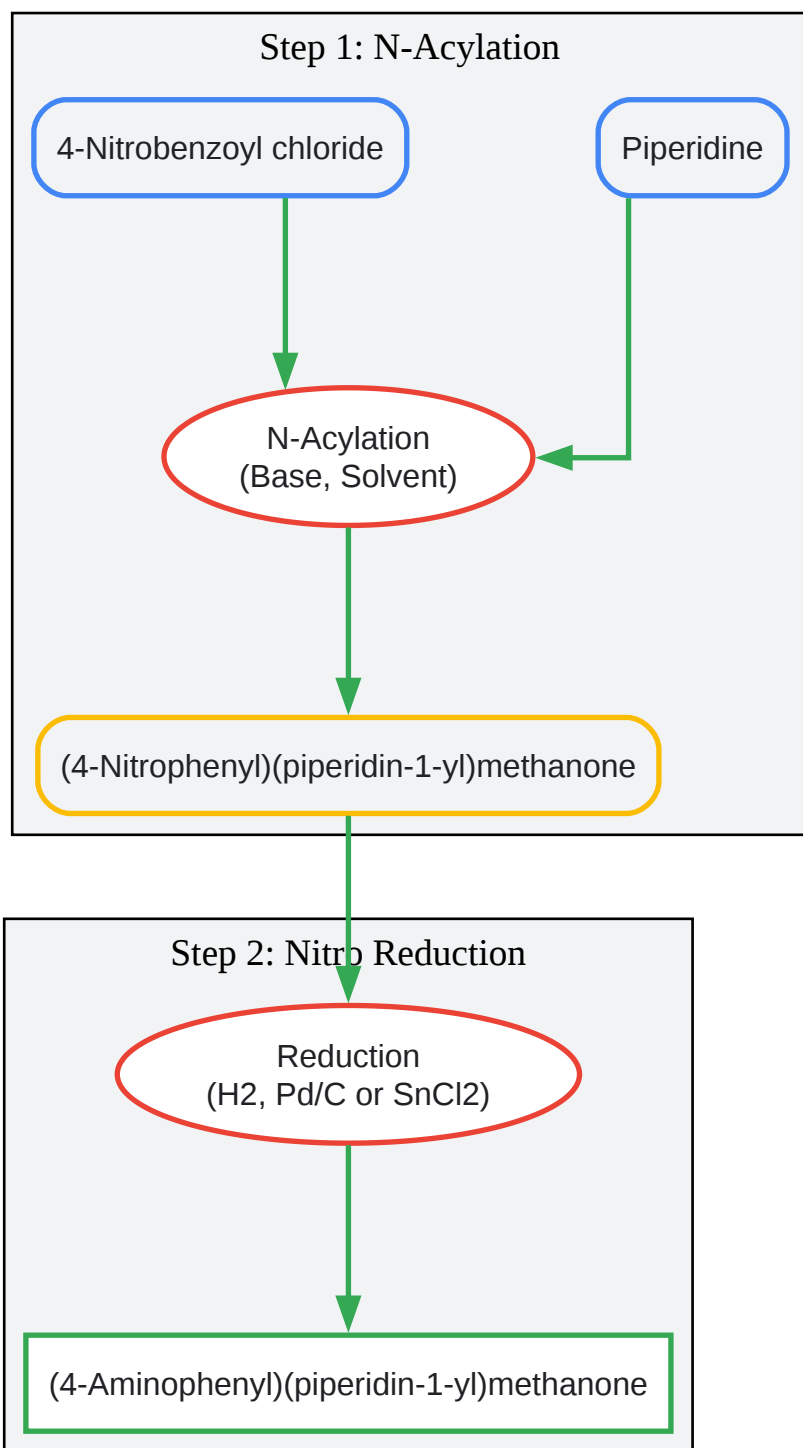
Step 1: Synthesis of (4-Nitrophenyl)(piperidin-1-yl)methanone

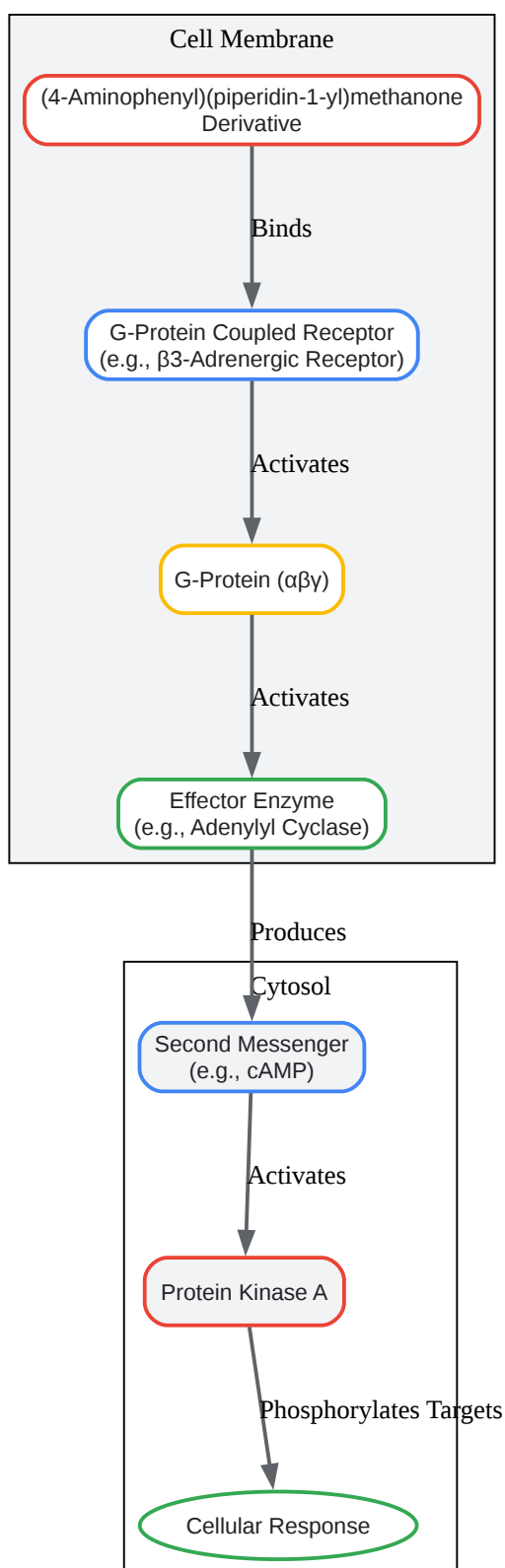
- **Reaction Setup:** To a solution of piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) at 0 °C, add 4-nitrobenzoyl chloride (1.0 equivalent) dropwise.
- **Reaction Execution:** The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
- **Work-up and Purification:** Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

- **Reaction Setup:** The synthesized (4-Nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

- Reduction: A catalyst, typically palladium on carbon (10 mol%), is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used.
- Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the crude product, **(4-Aminophenyl)(piperidin-1-yl)methanone**. Further purification can be achieved by recrystallization or column chromatography.





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com